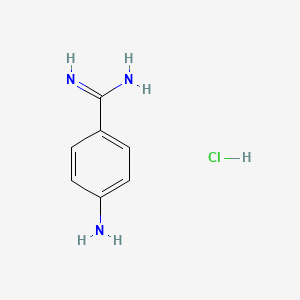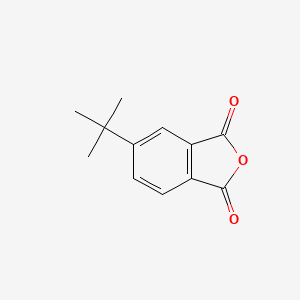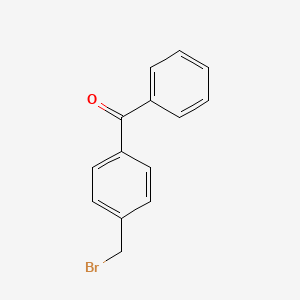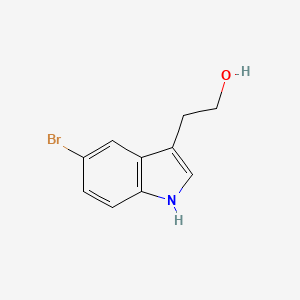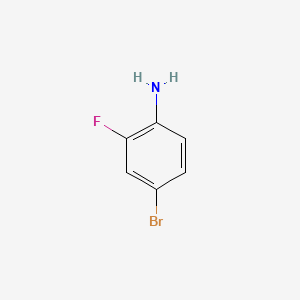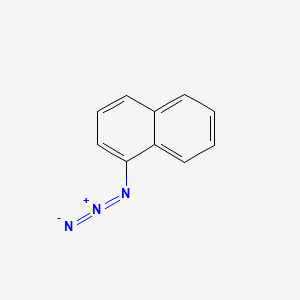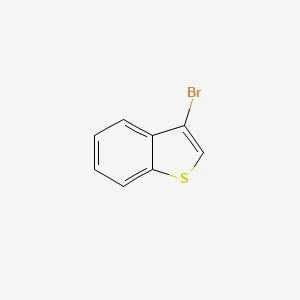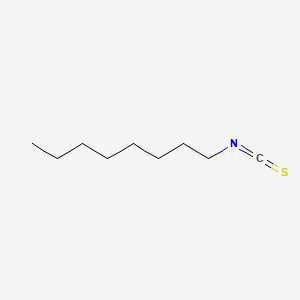
Octyl isothiocyanate
Descripción general
Descripción
Synthesis Analysis
The synthesis of isothiocyanates, including octyl isothiocyanate, typically involves the formation of dithiocarbamate salts through various methods, followed by their decomposition using desulfurization agents. Commonly used desulfurization agents include thiophosgene, lead nitrate, and hydrogen peroxide, among others. Advanced synthesis techniques such as microwave-assisted synthesis and the use of hydroximoyl chlorides have been explored to enhance the efficiency and yield of isothiocyanate production (Eschliman & Bossmann, 2019).
Molecular Structure Analysis
The molecular structure of isothiocyanates plays a crucial role in their reactivity and properties. Studies on complexes that include isothiocyanate groups reveal detailed information on coordination geometries and bonding characteristics. For example, research on the molecular structures of lanthanoidates showcases the octa-coordination by isothiocyanate ions, providing insights into the spatial arrangement and electronic structure of isothiocyanate complexes (Matsumura, Takeuchi, & Ouchi, 1990).
Chemical Reactions and Properties
Isothiocyanates, including octyl isothiocyanate, are known for their versatile reactivity, participating in various chemical reactions. They serve as intermediates in the synthesis of heterocyclic compounds, demonstrating their wide applicability in organic synthesis. The reactions often exploit the electrophilic character of the isothiocyanate group, allowing for the formation of thioureas, thiazolidines, and other nitrogen- or sulfur-containing cycles (Sharma, 1989).
Physical Properties Analysis
The physical properties of octyl isothiocyanate, like those of similar compounds, are influenced by their molecular structure. These properties include solubility in organic solvents, boiling and melting points, and the stability under various conditions. The crystalline structure of related isothiocyanate compounds provides insight into their solid-state properties and behavior under different thermal conditions (Arai et al., 1989).
Chemical Properties Analysis
The chemical properties of octyl isothiocyanate are defined by its reactivity towards nucleophiles, its role in synthesis reactions, and its stability in various chemical environments. The ability to undergo reactions with amines to form thioureas or with alcohols to form thiocarbamates exemplifies the versatile chemistry of isothiocyanates. These reactions are foundational for further synthetic applications and for the preparation of more complex molecules (Wong & Dolman, 2007).
Aplicaciones Científicas De Investigación
Synthetic Chemistry
- Isothiocyanates, including Octyl isothiocyanate, are significant in synthetic chemistry, where they serve as valuable platforms for versatile transformations .
- They are prepared from a variety of starting materials, and the synthetic methods are categorized into three types based on the starting materials and functional groups .
Pharmaceutical Industry
- Octyl isothiocyanate can be used to produce 1-(6-methyl-quinolin-2-yl)-3-octyl-thiourea .
- It is used as intermediates in the pharmaceutical industry .
Biological Research
- Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
- They are biologically active products resulting from the hydrolysis of glucosinolates predominantly present in cruciferous vegetables belonging to the Brassicaceae family .
Health Benefits
- Studies have revealed that isothiocyanates encompass a plethora of health benefits, including antidiabetic, anticancer, analgesic, and cardioprotective effects, the potential to treat neurological disorders, and regulation of thyroid gland function .
Food Industry
- Isothiocyanates have received attention from researchers for their possible application in the food industry .
- They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives .
- Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular in the last decade .
- They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .
Sustainable Synthesis
- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been reported .
- This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
Antioxidant Activity
- Isothiocyanates also possess properties that may favor their use as therapeutic agents for large intestine cancer development .
- Numerous in vitro studies have shown that the primary mechanism of action of isothiocyanates in the carcinogenesis promotion stage is to induce apoptosis and inhibit the colorectal neoplastic cell cycle .
Health Benefits
Safety And Hazards
Propiedades
IUPAC Name |
1-isothiocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHGQZHWKJPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196120 | |
| Record name | Octyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl isothiocyanate | |
CAS RN |
4430-45-9 | |
| Record name | 1-Isothiocyanatooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I83N3TI03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



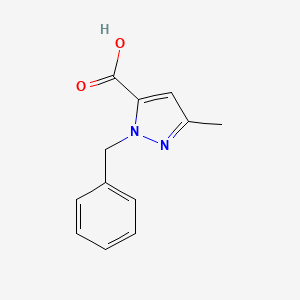
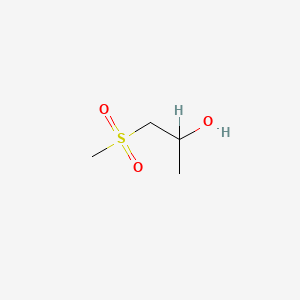
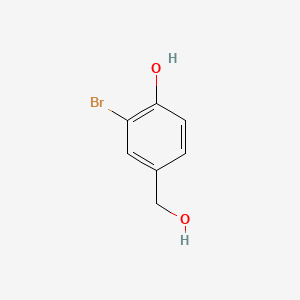
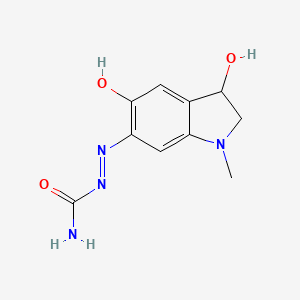
![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)
